molecular formula C25H22FNO6 B15085365 5-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15085365
M. Wt: 451.4 g/mol
InChI Key: UTFPHMJMALWMFO-LNVKXUELSA-N
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Description

The compound 5-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative featuring a complex substitution pattern. Its structure includes:

  • A 3-fluoro-4-methylbenzoyl moiety at position 4, combining lipophilic (methyl) and electronegative (fluorine) substituents.
  • A 2-furylmethyl group at position 1, introducing heteroaromatic character and moderate polarity.
  • A 3-hydroxy group at position 3, enabling hydrogen bonding and metal coordination.

This compound belongs to a class of synthetic molecules studied for their structure-activity relationships (SAR), particularly in medicinal chemistry contexts such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C25H22FNO6

Molecular Weight

451.4 g/mol

IUPAC Name

(4Z)-5-(3,4-dimethoxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H22FNO6/c1-14-6-7-16(11-18(14)26)23(28)21-22(15-8-9-19(31-2)20(12-15)32-3)27(25(30)24(21)29)13-17-5-4-10-33-17/h4-12,22,28H,13H2,1-3H3/b23-21-

InChI Key

UTFPHMJMALWMFO-LNVKXUELSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)OC)OC)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)OC)OC)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the pyrrol-2-one core through cyclization reactions.
  • Introduction of the 3,4-dimethoxyphenyl and 3-fluoro-4-methylbenzoyl groups via Friedel-Crafts acylation.
  • Attachment of the furan ring through nucleophilic substitution or coupling reactions.
  • Hydroxylation to introduce the hydroxyl group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The 3-hydroxy group undergoes oxidation under controlled conditions. Common oxidizing agents convert this moiety into a ketone:

Reaction Example
R-OHKMnO4,H+OxidationR=O\text{R-OH} \xrightarrow[\text{KMnO}_4, \text{H}^+]{\text{Oxidation}} \text{R=O}

Oxidizing Agent Conditions Product Yield
Potassium permanganateAcidic aqueous, 60°C4-(3-fluoro-4-methylbenzoyl)-2-oxo-pyrrolidine72%
Jones reagentAcetone, 0°CSame as above68%

Reduction Reactions

The benzoyl carbonyl group is reducible to a benzyl alcohol derivative:

Reaction Example
R-C(=O)-R’NaBH4/LiAlH4ReductionR-CH(OH)-R’\text{R-C(=O)-R'} \xrightarrow[\text{NaBH}_4/\text{LiAlH}_4]{\text{Reduction}} \text{R-CH(OH)-R'}

Reducing Agent Conditions Product Selectivity
Sodium borohydrideEthanol, refluxPartially reduced product (mixed alcohol/ketone)Low
Lithium aluminum hydrideTHF, 25°C4-(3-fluoro-4-methylbenzyl alcohol)-pyrrolidone89%

Substitution Reactions

Methoxy groups on the phenyl rings participate in nucleophilic aromatic substitution (NAS) under acidic or basic conditions:

Reaction Example
Ar-OCH3HBr, H2ODemethylationAr-OH\text{Ar-OCH}_3 \xrightarrow[\text{HBr, H}_2\text{O}]{\text{Demethylation}} \text{Ar-OH}

Reagent Conditions Product Application
HBr (48%)Reflux, 12 hours5-(3,4-dihydroxyphenyl) derivativeBioactivity enhancement
BBr₃DCM, -78°C to 25°CSame as aboveHigher purity

Cyclization and Rearrangement

The pyrrol-2-one core facilitates cyclization under thermal or catalytic conditions:

Reaction Example
PyrroloneΔHeatFused bicyclic lactam\text{Pyrrolone} \xrightarrow[\Delta]{\text{Heat}} \text{Fused bicyclic lactam}

Conditions Catalyst Product Notable Feature
150°C, tolueneNoneBenzopyrrolizinone derivativeImproved stability
Pd/C, H₂ atmosphereHydrogenSaturated pyrrolidine analogReduced bioactivity

Biological Interactions

The compound’s hydroxy and carbonyl groups enable interactions with bacterial targets, as demonstrated in studies against methicillin-resistant Staphylococcus aureus (MRSA):

Biological Target Interaction Type Effect MIC Value
Bacterial cell wall synthesisHydrogen bonding with enzymesInhibition of peptidoglycan crosslinking8–16 μg/mL
DNA gyraseChelation via hydroxylTopoisomerase inhibitionNot reported

Comparative Reactivity Table

Functional Group Reaction Type Reagents/Conditions Key Product
3-HydroxyOxidationKMnO₄, H⁺Ketone
Benzoyl carbonylReductionLiAlH₄, THFBenzyl alcohol
MethoxyNAS (Demethylation)BBr₃, DCMPhenol
Pyrrol-2-one coreCyclizationHeat (150°C)Benzopyrrolizinone

Key Research Findings

  • Antibacterial Activity : Demethylated derivatives (e.g., 5-(3,4-dihydroxyphenyl) analogs) show enhanced activity against MRSA, with MIC values as low as 8 μg/mL .

  • Stability : Cyclized products exhibit improved thermal stability compared to the parent compound .

  • Synthetic Flexibility : The furylmethyl group allows for further functionalization via cross-coupling reactions, though this remains underexplored .

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Substituent Effects at Position 5

  • Electron-Donating Groups : The target compound’s 3,4-dimethoxyphenyl group contrasts with 4-tert-butylphenyl (Compound 20) and 4-isopropylphenyl (Compound 38), which prioritize steric bulk over electronic modulation .

Aroyl Group Variations at Position 4

  • The 3-fluoro-4-methylbenzoyl group in the target compound combines fluorine’s electronegativity with methyl’s lipophilicity. This differs from the 4-methylbenzoyl in Compounds 20–38, which lacks fluorine, and the 4-fluorobenzoyl in , which lacks methyl .

Substituents at Position 1

  • The 2-furylmethyl group in the target compound provides a heteroaromatic ring, contrasting with the 2-hydroxypropyl in most analogs (Compounds 20–38). This substitution may reduce polarity and alter metabolic stability .

Research Findings and Implications

Synthetic Accessibility : The target compound’s analogs with hydroxypropyl groups (e.g., Compound 20, 62% yield) are synthesized more efficiently than those with complex substituents (e.g., Compound 25, 9% yield) .

Thermal Stability : Higher melting points (e.g., 263–265°C for Compound 20) correlate with bulky substituents, suggesting the target compound may exhibit moderate thermal stability due to its furylmethyl group .

Biological Relevance : Halogenated analogs (e.g., Compound 30 with Cl, with F) are often prioritized in drug discovery for enhanced target binding, whereas the target compound’s dimethoxyphenyl group may favor interactions with aromatic residues in enzymes .

Q & A

Q. What experimental strategies optimize the synthesis yield of 1,5-dihydro-2H-pyrrol-2-one derivatives with complex substituents?

Yield optimization requires careful control of reaction conditions. For example, substituents like 3-fluoro-4-methylbenzoyl may necessitate extended reaction times or reflux conditions to achieve complete conversion (e.g., 18% yield for compound 30 under reflux vs. 62% for compound 20 at room temperature) . Key parameters include:

  • Solvent selection : 1,4-dioxane is commonly used for cyclization .
  • Stoichiometry : Equimolar ratios of aldehydes and amines are critical for efficient imine formation .
  • Purification : Recrystallization from methanol or ethanol improves purity, especially for hydrophobic derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing the hydroxyl and carbonyl groups in this compound?

  • ¹H NMR : The hydroxyl proton (3-hydroxy group) appears as a broad singlet near δ 12–14 ppm, while the furylmethyl protons resonate as a multiplet at δ 6.2–6.5 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm, essential for verifying complex substituents like 3,4-dimethoxyphenyl .
  • FTIR : Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (-OH) provide functional group validation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., 3-fluoro-4-methylbenzoyl) influence the compound’s reactivity in nucleophilic reactions?

Electron-withdrawing groups reduce electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. For instance, fluorinated analogs like compound 25 exhibit faster reaction kinetics in amidation but require rigorous moisture control to avoid hydrolysis . Computational studies (e.g., DFT) can quantify substituent effects by analyzing LUMO localization at the carbonyl site .

Q. What methodologies resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or HRMS data may arise from tautomerism or residual solvents. For example:

  • Tautomeric equilibria : The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core can exhibit keto-enol tautomerism, altering peak splitting patterns. Use variable-temperature NMR to stabilize the dominant form .
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., incomplete benzoylation) that distort HRMS signals .

Q. How can computational reaction path search methods improve the design of derivatives with enhanced solubility?

Tools like the ICReDD platform integrate quantum chemical calculations (e.g., COSMO-RS) to predict solvent-solute interactions. For instance, substituting the 2-furylmethyl group with hydrophilic moieties (e.g., 2-hydroxypropyl) increases aqueous solubility, as validated for compound 21 . Reaction path searches also identify optimal conditions for introducing polar groups without compromising yield .

Q. What statistical approaches are effective for optimizing multi-step syntheses of this compound?

  • Factorial design : Screen variables like temperature, catalyst loading, and solvent polarity to identify critical factors .
  • Response surface methodology (RSM) : Optimize interdependent parameters (e.g., reaction time and stoichiometry) to maximize yield while minimizing side reactions . Example: A 2³ factorial design reduced the synthesis steps for compound 51 from 48 hours to 24 hours with a 15% yield improvement .

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